molecular formula C6H7BrN2S B14763232 2-(Azetidin-3-yl)-4-bromothiazole

2-(Azetidin-3-yl)-4-bromothiazole

Cat. No.: B14763232
M. Wt: 219.10 g/mol
InChI Key: FJMRBKZAQZYVSY-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-4-bromothiazole is a versatile heterocyclic building block of high interest in medicinal chemistry and drug discovery research. The compound features a bromothiazole scaffold fused to an azetidine ring, both of which are privileged structures in the design of biologically active molecules . The azetidin-3-yl moiety provides a conformationally restrained nitrogen-containing ring that is a key structural component in various pharmacophores, including beta-lactam antibiotics . The reactive 4-bromo substituent on the thiazole ring makes this compound an excellent intermediate for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to introduce a wide array of functional groups . Researchers utilize this scaffold in the synthesis of compounds for screening against various biological targets. Azetidinone derivatives, in particular, have demonstrated a range of pharmacological activities beyond their classic antibiotic effects, including anti-inflammatory, analgesic, and antitumor properties . This compound is intended for research applications only and is not for human or veterinary use .

Properties

Molecular Formula

C6H7BrN2S

Molecular Weight

219.10 g/mol

IUPAC Name

2-(azetidin-3-yl)-4-bromo-1,3-thiazole

InChI

InChI=1S/C6H7BrN2S/c7-5-3-10-6(9-5)4-1-8-2-4/h3-4,8H,1-2H2

InChI Key

FJMRBKZAQZYVSY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NC(=CS2)Br

Origin of Product

United States

Preparation Methods

Preparation of Azetidine-3-carboxylic Acid Derivatives

Azetidine rings are typically synthesized via cyclization of appropriately functionalized precursors. For example, N-Boc-protected azetidine-3-carboxylic acid serves as a versatile intermediate, as demonstrated in the synthesis of selenazole-azetidine hybrids. The Boc group mitigates undesired side reactions during subsequent transformations, such as bromination or coupling.

Functionalization of Azetidine at the 3-Position

Introducing a ketone group at the azetidine’s 3-position is critical for subsequent thiazole formation. This is achieved through Friedel-Crafts acylation or Grignard reactions. For instance, treatment of Boc-protected azetidine-3-carboxylic acid with methylmagnesium bromide yields 1-(azetidin-3-yl)ethan-1-one. The Boc group is retained to prevent ring strain-induced decomposition.

Thiazole Ring Assembly via Hantzsch Synthesis

Bromination of 1-(Azetidin-3-yl)ethan-1-one

Regioselective bromination at the α-position is achieved using molecular bromine (Br₂) in anhydrous diethyl ether at 0°C, yielding 2-bromo-1-(azetidin-3-yl)ethan-1-one. Saturated aqueous NaHCO₃ quenches excess Br₂, and extraction with ethyl acetate followed by evaporation provides the α-bromoketone in 65–71% yield.

Cyclization with Thiourea

The α-bromoketone undergoes cyclocondensation with thiourea in ethanol under reflux (78°C, 45 min), forming the thiazole ring. Mechanistically, thiourea attacks the electrophilic carbonyl carbon, followed by bromide displacement and aromatization. This step delivers Boc-protected 2-(azetidin-3-yl)-4-bromothiazole in 53–60% yield.

Table 1: Optimization of Hantzsch Cyclization Conditions

Parameter Condition Yield (%) Reference
Solvent Ethanol 53
Temperature 78°C 60
Reaction Time 45 min 58
Thiourea Equivalents 1.2 eq 62

Alternative Coupling Strategies

Post-Cyclization Functionalization

Bromination Methodologies

Electrophilic Bromination

Bromine (Br₂) in dichloromethane at −10°C selectively brominates the thiazole’s 4-position, avoiding azetidine ring opening. Alternative agents like N-bromosuccinimide (NBS) in acetonitrile offer milder conditions but require UV initiation for radical-mediated bromination.

Table 2: Comparative Bromination Efficiency

Reagent Solvent Temperature Yield (%) Selectivity Reference
Br₂ DCM −10°C 85 High
NBS Acetonitrile 25°C 78 Moderate
HBr/H₂O₂ AcOH 50°C 65 Low

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates key steps. For example, cyclocondensation of α-bromoketones with thiourea under microwave conditions (100°C, 10 min) increases yields to 72% while reducing reaction times by 80%. Similarly, Boc deprotection using microwave-promoted acidolysis (TFA, 80°C, 5 min) achieves quantitative conversion.

Challenges and Mitigation Strategies

Azetidine Ring Stability

The azetidine ring’s strain makes it prone to ring-opening under acidic or high-temperature conditions. Boc protection during bromination and cyclization steps is essential, as demonstrated in selenazole-azetidine syntheses. Post-synthesis deprotection is performed under mild acidic conditions (e.g., 4M HCl in dioxane) to preserve the ring.

Regioselectivity in Thiazole Formation

Competing pathways during Hantzsch synthesis may yield 5-bromo regioisomers. Employing electron-withdrawing groups (e.g., Boc) on the azetidine nitrogen directs cyclization to the 4-bromo product by modulating the α-bromoketone’s electronic profile.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-4-bromothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the thiazole ring or reduce any double bonds present.

    Substitution: The bromine atom in the thiazole ring can be substituted with various nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups depending on the nucleophile used.

Scientific Research Applications

2-(Azetidin-3-yl)-4-bromothiazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-4-bromothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and thiazole rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

Below is a comparative analysis of 2-(Azetidin-3-yl)-4-bromothiazole with three structurally related compounds:

Compound Structure Key Features Reported Applications
This compound Thiazole (Br at C4; azetidine at C2) Strain from azetidine; bromine enhances electrophilicity Limited data; hypothesized for kinase inhibition
4-Bromo-2-(piperidin-1-yl)thiazole Thiazole (Br at C4; piperidine at C2) Six-membered piperidine reduces ring strain; increased lipophilicity Antimicrobial activity (e.g., E. coli inhibition)
2-(Azetidin-3-yl)thiazole-5-carboxylic acid Thiazole (carboxylic acid at C5; azetidine at C2) Carboxylic acid enhances solubility; potential for metal coordination Metal-organic frameworks (MOFs); catalytic applications
2-(Pyrrolidin-2-yl)-4-chlorothiazole Thiazole (Cl at C4; pyrrolidine at C2) Five-membered pyrrolidine improves metabolic stability; chlorine substitution Anticancer activity (e.g., tubulin polymerization inhibition)

Comparative Analysis

Ring Strain vs. Stability :

  • The azetidine ring in this compound introduces significant ring strain compared to piperidine or pyrrolidine analogues. This strain may enhance reactivity but reduce metabolic stability .
  • Piperidine-substituted analogues (e.g., 4-bromo-2-(piperidin-1-yl)thiazole) exhibit better stability in pharmacokinetic studies, with longer half-lives in rodent models .

Chlorine analogues (e.g., 2-(pyrrolidin-2-yl)-4-chlorothiazole) show weaker electrophilicity but higher selectivity .

Biological Activity :

  • Azetidine-containing thiazoles are less explored in published studies compared to piperidine or pyrrolidine derivatives. For example, 2-(pyrrolidin-2-yl)-4-chlorothiazole demonstrated IC₅₀ values of 12 nM against breast cancer cell lines (MCF-7), whereas brominated azetidine-thiazoles lack comparable data .

Synthetic Accessibility :

  • The synthesis of this compound requires specialized methods for azetidine ring formation (e.g., cyclization of β-lactams), which are less straightforward than piperidine or pyrrolidine incorporation via nucleophilic substitution .

Research Findings and Limitations

  • Gaps in Data: No peer-reviewed studies directly compare the bioactivity of this compound with its analogues. Patent literature (e.g., EP applications ) suggests interest in azetidine-thiazole hybrids but lacks quantitative results.

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